molecular formula C16H23N3O4 B2606449 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941969-73-9

1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2606449
CAS No.: 941969-73-9
M. Wt: 321.377
InChI Key: CTIBNWQPINEZQA-UHFFFAOYSA-N
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Description

1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 2,4-dimethoxyphenyl group linked via an oxoethylamino moiety. Piperidine carboxamides are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system modulation, as highlighted in crystallographic and pharmacological studies of analogous compounds .

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-22-12-3-4-13(14(9-12)23-2)18-15(20)10-19-7-5-11(6-8-19)16(17)21/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIBNWQPINEZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 2-(2,4-dimethoxyphenyl)amino-2-oxoethyl compound.

    Cyclization: The intermediate is then subjected to cyclization with piperidine-4-carboxylic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide (Target) 2,4-dimethoxyphenyl, oxoethyl, carboxamide C₁₆H₂₂N₃O₄* 320.37 Not provided Balanced lipophilicity from methoxy groups
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide 2,5-dimethoxyphenyl, thiocarbamoyl C₁₅H₁₉N₃O₃S 337.40 433323-73-0 Sulfur substitution enhances π-interactions
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid HCl 2,4-dimethylphenyl, oxoethyl, carboxylic acid HCl C₁₆H₂₃ClN₂O₃ 326.82 1351630-57-3 Improved solubility due to hydrochloride salt
1-{2-[(5-Amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide 5-amino-2-fluorophenyl, oxoethyl C₁₄H₁₉FN₄O₂ 294.32 Not provided Fluorine enhances metabolic stability
HE44 (N-[(2-fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide) Fluorophenylmethyl, pyrrolopyridinyl C₂₃H₂₆FN₅O 423.49 Not provided Extended aromaticity for receptor targeting

*The molecular formula and weight for the target compound are inferred from structural similarity.

Pharmacological Implications

  • Functional Group Variations: The thiocarbamoyl group in introduces sulfur, which could alter electronic properties and target binding compared to the oxoethyl group in the target compound . The carboxylic acid hydrochloride in enhances solubility, making it more suitable for intravenous formulations, whereas the carboxamide in the target compound may favor oral bioavailability . The fluorine atom in ’s analogue is associated with increased metabolic stability and prolonged half-life, a feature absent in the target compound .
  • The discontinued status of the hydrochloride derivative () may indicate challenges in efficacy or toxicity, underscoring the need for careful optimization of substituents in the target molecule .

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